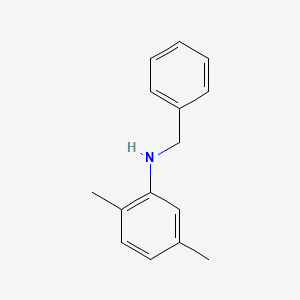
n-Benzyl-2,5-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Benzyl-2,5-dimethylaniline is an organic compound that belongs to the class of substituted anilines It features a benzyl group attached to the nitrogen atom of 2,5-dimethylaniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-2,5-dimethylaniline typically involves the N-alkylation of 2,5-dimethylaniline with benzyl halides. One common method is the reaction of 2,5-dimethylaniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar N-alkylation reactions but on a larger scale. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity. The process conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
n-Benzyl-2,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for electrophilic aromatic substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives .
Applications De Recherche Scientifique
n-Benzyl-2,5-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of n-Benzyl-2,5-dimethylaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism depends on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaniline: A related compound with two methyl groups attached to the nitrogen atom.
N-Benzyl-2-methylaniline: Similar structure but with only one methyl group on the benzene ring.
N-Benzyl-3,4-dimethylaniline: Another related compound with different methyl group positions on the benzene ring
Uniqueness
n-Benzyl-2,5-dimethylaniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and dimethyl groups provides distinct properties compared to other similar compounds .
Propriétés
Numéro CAS |
5405-19-6 |
|---|---|
Formule moléculaire |
C15H17N |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
N-benzyl-2,5-dimethylaniline |
InChI |
InChI=1S/C15H17N/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3 |
Clé InChI |
CJJZCWJJAZMVCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14134225.png)

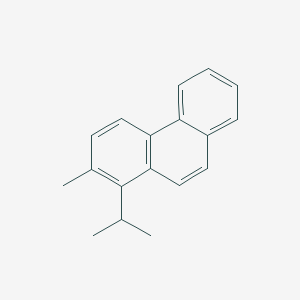
![Benzene, [(2,2-dichloroethenyl)thio]-](/img/structure/B14134241.png)

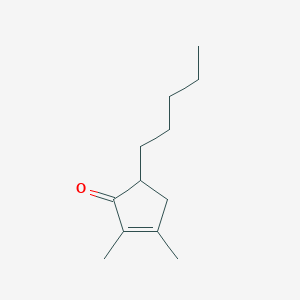

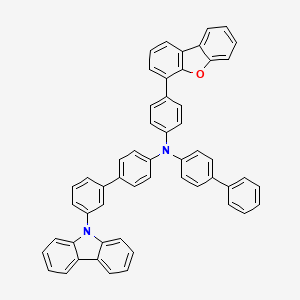
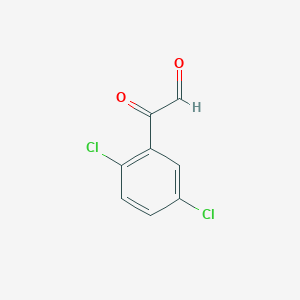
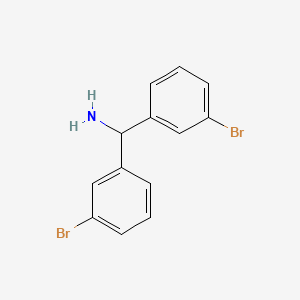


![2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B14134308.png)
